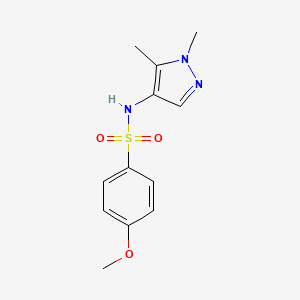![molecular formula C17H15ClFN3O3S B4367118 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide](/img/structure/B4367118.png)
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide, also known as CFPS, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific protein called cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the innate immune system.
Wirkmechanismus
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide inhibits the activity of cGAS, which is an important sensor of cytosolic DNA. Upon binding to DNA, cGAS synthesizes cyclic GMP-AMP (cGAMP), which activates the downstream signaling pathway and induces the production of interferons and pro-inflammatory cytokines. By inhibiting cGAS, N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide suppresses the immune response and reduces inflammation.
Biochemical and Physiological Effects:
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide has been shown to decrease the production of interferons, pro-inflammatory cytokines, and chemokines in various cell types, including dendritic cells, macrophages, and T cells. It also reduces the infiltration of immune cells into inflamed tissues and suppresses the activation of T cells. In addition, N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide has been reported to enhance the phagocytic activity of macrophages and promote the clearance of apoptotic cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide is a potent and specific inhibitor of cGAS, which makes it a valuable tool for studying the role of cGAS in various biological processes. However, its use in lab experiments is limited by its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide research. One potential application is in the treatment of autoimmune disorders, where N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide could be used to suppress the immune response and reduce inflammation. Another direction is in the development of combination therapies for cancer, where N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide could be used to enhance the efficacy of chemotherapy or immunotherapy. Moreover, N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide could be further optimized to improve its solubility and reduce its toxicity for use in lab experiments and potential clinical applications.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and infectious diseases. It has been shown to inhibit the production of interferons and pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune disorders. N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide has also been found to enhance the efficacy of chemotherapy in cancer treatment by suppressing the immune response against tumor cells. Moreover, N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide has been reported to inhibit the replication of several viruses, including Zika virus and hepatitis B virus.
Eigenschaften
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O3S/c1-25-12-5-7-13(8-6-12)26(23,24)21-17-9-10-22(20-17)11-14-15(18)3-2-4-16(14)19/h2-10H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGMSDAJIQLZLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=C2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4367035.png)
![N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4367041.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-furamide](/img/structure/B4367044.png)
![2-(1-adamantylmethyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4367047.png)
![2-(1,3-dimethyl-1H-pyrazol-5-yl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4367048.png)
![8,9-dimethyl-2-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4367054.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-nitrobenzenesulfonamide](/img/structure/B4367065.png)
![1-(3-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4367066.png)
![N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4367081.png)
![1-(4-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4367087.png)
![4-(4-fluorophenyl)-N-[1-(2-pyridinylmethyl)-3-piperidinyl]butanamide](/img/structure/B4367099.png)
![2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4367103.png)

![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4367126.png)